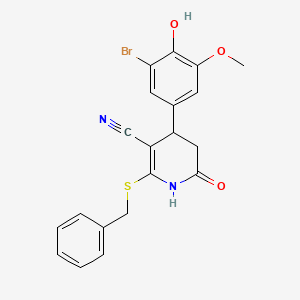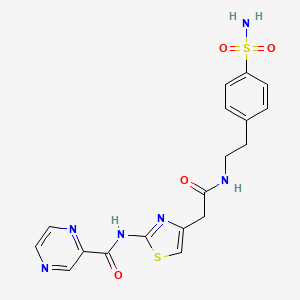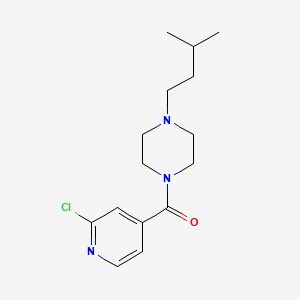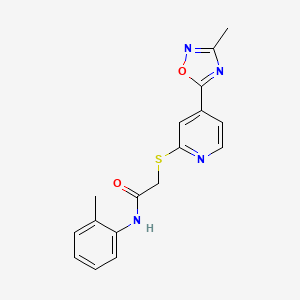
2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound known for its significant applications in various fields including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps starting with the preparation of the benzylthio and bromo-hydroxy-methoxyphenyl groups, followed by their integration into the pyridine structure. Key reagents typically used include:
Benzyl chloride
Thiophenol
3-bromo-4-hydroxy-5-methoxybenzaldehyde
Ammonium acetate
Potassium carbonate
Standard conditions often involve refluxing in solvents like ethanol or acetonitrile, with reaction times varying from several hours to overnight.
Industrial Production Methods
On an industrial scale, the production of this compound might be optimized through continuous flow chemistry techniques, which offer better control over reaction parameters and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal complexes could be employed to facilitate the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thio group and the hydroxyl group.
Reduction: : Reduction of the nitro groups (if present in derivatives) to amines.
Substitution: : Electrophilic aromatic substitution on the phenyl ring is common, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Jones reagent
Reduction: : Sodium borohydride (NaBH₄), hydrogenation with Pd/C
Substitution: : Nitrating agents, halogenating agents
Major Products Formed
The reactions typically yield products such as benzylthio-ketones, substituted pyridines, and various aromatic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, helping in the construction of complex molecules.
Biology
Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Explored as a potential pharmacophore in drug design, due to its ability to interact with various biological targets.
Industry
Applied in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound interacts with biological targets through:
Binding to enzymes and receptors: : Interfering with the function of specific proteins involved in disease pathways.
Modulation of molecular pathways: : Affecting signaling cascades that regulate cell behavior.
Comparison with Similar Compounds
Compared to other pyridine derivatives, 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique substitution pattern which imparts distinct reactivity and biological activity.
Similar Compounds
2-(4-Methoxybenzylthio)-pyridine derivatives
4-Phenylthio-pyridine
3-Bromo-4-hydroxy-5-methoxyphenyl-pyridine derivatives
This compound's blend of functionalities makes it a versatile and valuable chemical for diverse scientific pursuits.
Properties
IUPAC Name |
6-benzylsulfanyl-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-26-17-8-13(7-16(21)19(17)25)14-9-18(24)23-20(15(14)10-22)27-11-12-5-3-2-4-6-12/h2-8,14,25H,9,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRIWGFTPWBCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane](/img/structure/B2949283.png)


![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)

![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)
![1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine](/img/structure/B2949294.png)


![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
![7-(4-(ethylsulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2949306.png)
